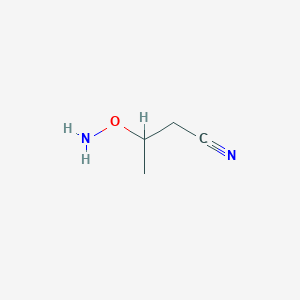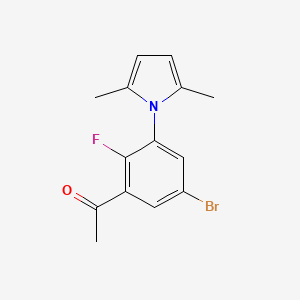
1-(5-Bromo-3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-fluorophenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Bromo-3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-fluorophenyl)ethanone is a synthetic organic compound characterized by its unique structure, which includes a bromine atom, a fluorine atom, and a pyrrole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromo-3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-fluorophenyl)ethanone typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by the introduction of the pyrrole ring and fluorine atom under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters is crucial to achieve consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(5-Bromo-3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-fluorophenyl)ethanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one atom or group with another, such as halogen exchange.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogenating agents like N-bromosuccinimide (NBS) and fluorinating agents like Selectfluor.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
1-(5-Bromo-3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-fluorophenyl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-(5-Bromo-3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-fluorophenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- 5-Bromo-3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methoxypyridine
- 5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine
- 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine
Comparison: Compared to these similar compounds, 1-(5-Bromo-3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-fluorophenyl)ethanone is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity
Propriétés
Numéro CAS |
1624260-58-7 |
|---|---|
Formule moléculaire |
C14H13BrFNO |
Poids moléculaire |
310.16 g/mol |
Nom IUPAC |
1-[5-bromo-3-(2,5-dimethylpyrrol-1-yl)-2-fluorophenyl]ethanone |
InChI |
InChI=1S/C14H13BrFNO/c1-8-4-5-9(2)17(8)13-7-11(15)6-12(10(3)18)14(13)16/h4-7H,1-3H3 |
Clé InChI |
ANHOSYYKTNGAAR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(N1C2=CC(=CC(=C2F)C(=O)C)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


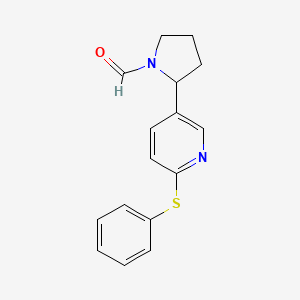
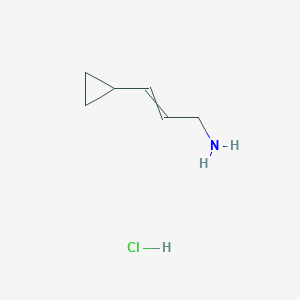


![5,10-dimethyl-N,N-bis[(1S)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),4,6,9,16,18,20,22-decaen-7-amine](/img/structure/B11821835.png)
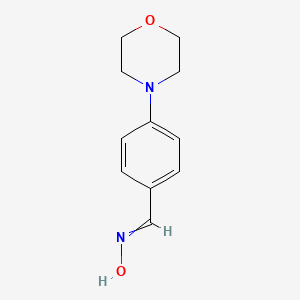
![6-Bromo-2-[2-[3-(trifluoromethyl)phenyl]ethenyl]quinoline-4-carboxylic acid](/img/structure/B11821859.png)

![6-bromo-2-[2-(4-tert-butylphenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B11821866.png)
![(1R)-1-[2-(Trifluoromethoxy)phenyl]ethylamine](/img/structure/B11821903.png)

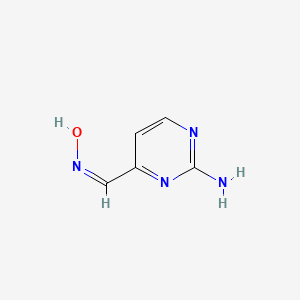
![Bis[2-(2-bromoisobutyryloxy)-undecyl] disulphide](/img/structure/B11821916.png)
